molecular formula C17H15Cl2N3O3 B4081755 N-(2,4-dichlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide

N-(2,4-dichlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide

Cat. No.: B4081755
M. Wt: 380.2 g/mol
InChI Key: GEBCZZCIRNUETD-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 2,4-dichlorophenyl group, a nitro group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide typically involves multiple steps:

    Chlorination: The 2,4-dichlorophenyl group can be introduced via chlorination reactions.

    Amidation: The formation of the benzamide core is achieved through amidation reactions, where an amine reacts with a carboxylic acid derivative.

    Pyrrolidinyl Substitution: The pyrrolidinyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorines in the 2,4-dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its derivatives can be used to study the effects of various substituents on biological activity.

    Industrial Applications: It can be used in the synthesis of more complex molecules for use in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-3-nitrobenzamide: Lacks the pyrrolidinyl group, which may affect its biological activity.

    N-(2,4-dichlorophenyl)-4-(pyrrolidin-1-yl)benzamide: Lacks the nitro group, which may influence its reactivity and applications.

    N-(2-chlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide: Has only one chlorine atom, which could alter its chemical properties.

Uniqueness

N-(2,4-dichlorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the nitro and pyrrolidinyl groups, along with the dichlorophenyl moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c18-12-4-5-14(13(19)10-12)20-17(23)11-3-6-15(16(9-11)22(24)25)21-7-1-2-8-21/h3-6,9-10H,1-2,7-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBCZZCIRNUETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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